2-[4-(benzyloxy)phenyl]quinoxaline
Description
2-[4-(Benzyloxy)phenyl]quinoxaline is a quinoxaline derivative characterized by a benzyloxy-substituted phenyl ring at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and receptor-targeting properties . The benzyloxy group in this compound introduces steric bulk and electron-donating effects, which may influence its physicochemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C21H16N2O/c1-2-6-16(7-3-1)15-24-18-12-10-17(11-13-18)21-14-22-19-8-4-5-9-20(19)23-21/h1-14H,15H2 |
InChI Key |
WMIXYMWVQLPXKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-[4-(benzyloxy)phenyl]quinoxaline, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the synthesis would typically involve the reaction of benzyl alcohol with 4-(2-quinoxalinyl)phenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of ethers often employs similar methods but on a larger scale. The Williamson Ether Synthesis remains a popular choice due to its versatility and efficiency. In an industrial setting, the reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of quinoxaline derivatives and benzaldehyde.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives and benzaldehyde.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
2-[4-(benzyloxy)phenyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]quinoxaline is primarily related to its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl ether linkage may also play a role in modulating the compound’s bioavailability and stability .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Benzyloxy is electron-donating via the oxygen atom, contrasting with electron-withdrawing groups (e.g., -F, -Br, -SO₂), which alter the quinoxaline core’s electron density and reactivity .
Physicochemical Properties
Comparative data for melting points, solubility, and crystallography:
Inferences for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
